molecular formula C8H12N2O3 B2909953 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione CAS No. 131274-16-3

1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione

Cat. No.: B2909953
CAS No.: 131274-16-3
M. Wt: 184.195
InChI Key: BNOJEMQYBHYBBX-UHFFFAOYSA-N
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Description

1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione is an organic compound with the molecular formula C8H12N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains an aminoethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione can be synthesized through a multi-step process involving the reaction of maleic anhydride with 2-(2-aminoethoxy)ethanol. The reaction typically proceeds under mild conditions, with the formation of the pyrrole ring occurring through cyclization. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethoxyethyl side chain, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The aminoethoxyethyl side chain allows for binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrole ring structure contributes to the compound’s stability and reactivity, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)pyrrole-2,5-dione: This compound lacks the ethoxy group, resulting in different chemical properties and reactivity.

    1-[2-(2-Aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione trifluoroacetate: The trifluoroacetate salt form has enhanced solubility and stability.

The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.

Properties

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJEMQYBHYBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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